molecular formula C14H13NO2 B6386864 4-(2,5-Dimethylphenyl)picolinic acid CAS No. 1261925-98-7

4-(2,5-Dimethylphenyl)picolinic acid

Cat. No.: B6386864
CAS No.: 1261925-98-7
M. Wt: 227.26 g/mol
InChI Key: XYGCEBYPFITUJP-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemical Properties and Structure

4-(2,5-Dimethylphenyl)picolinic acid is characterized by the following properties:

  • Molecular Formula : C14H13NO2
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 1226037-84-8

The compound features a picolinic acid backbone with a dimethylphenyl substituent, which enhances its reactivity and interaction with biological systems.

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of picolinic acid exhibit potential anticancer properties. For instance, compounds similar to this compound have been studied for their ability to inhibit tumor growth by interfering with specific metabolic pathways in cancer cells .

Neuroprotective Effects
Picolinic acid derivatives have shown promise in neuroprotection. Studies suggest that these compounds may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Catalysis

Coordination Chemistry
this compound can act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals makes it valuable in catalysis. Research has demonstrated its application in catalyzing various organic reactions, enhancing reaction rates and selectivity .

Molecular Devices
The compound's structural characteristics allow it to be integrated into molecular devices, such as sensors and switches. The unique electronic properties imparted by the dimethylphenyl group can be exploited in developing advanced materials for electronic applications .

Material Science

Polymer Chemistry
In material science, derivatives of picolinic acid are utilized in synthesizing polymers with specific functionalities. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer and neuroprotective effects
CatalysisActs as a ligand in coordination complexes; used in organic synthesis
Material ScienceEnhances properties of polymers; applicable in high-performance materials

Case Study 1: Anticancer Activity

A study published in Nature examined the effects of picolinic acid derivatives on cancer cell lines. The results demonstrated that these compounds inhibit cell proliferation through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Catalytic Applications

Research conducted by MDPI explored the use of picolinic acid derivatives as catalysts in organic reactions. The findings indicated that these compounds significantly improved yields and selectivity compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. It can act as a chelating agent, binding to metal ions and altering their activity . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison: 4-(2,5-Dimethylphenyl)picolinic acid is unique due to the presence of the 2,5-dimethylphenyl group, which can influence its chemical properties and reactivity. This substitution can enhance its ability to form complexes with metals and its potential biological activity .

Properties

IUPAC Name

4-(2,5-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-4-10(2)12(7-9)11-5-6-15-13(8-11)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGCEBYPFITUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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